molecular formula C14H22N4O2 B1679976 Nosantine CAS No. 76600-30-1

Nosantine

Numéro de catalogue: B1679976
Numéro CAS: 76600-30-1
Poids moléculaire: 278.35 g/mol
Clé InChI: RSMDQPNZAPMDJC-MNOVXSKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nosantine (racemate designation: HY-101687) is a synthetic compound with immunomodulatory properties, primarily recognized for its role in enhancing interleukin-2 (IL-2) production when co-stimulated with plant phytohemagglutinin (PHA) . Unlike traditional cytokine inhibitors or enzyme-targeted therapies, this compound acts as a potentiator of IL-2, a critical cytokine for T-cell proliferation and adaptive immune responses. Current data indicate that this compound has a purity of >98% and is structurally distinct from glucocorticoid derivatives or kinase inhibitors.

Propriétés

Numéro CAS

76600-30-1

Formule moléculaire

C14H22N4O2

Poids moléculaire

278.35 g/mol

Nom IUPAC

9-[(2R,3S)-2-hydroxynonan-3-yl]-1H-purin-6-one

InChI

InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20)/t10-,11+/m1/s1

Clé InChI

RSMDQPNZAPMDJC-MNOVXSKESA-N

SMILES

CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O

SMILES isomérique

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1N=CNC2=O

SMILES canonique

CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Nosantine;  NPT 15392

Origine du produit

United States

Analyse Des Réactions Chimiques

La Nosantine subit plusieurs types de réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que les halogènes . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La this compound exerce ses effets en inhibant sélectivement la phosphodiestérase cyclique GMP, conduisant à des niveaux élevés de GMP cyclique dans les lymphocytes . Cette inhibition améliore les activités fonctionnelles lymphoïdes, y compris les réponses prolifératives aux stimuli antigéniques et mitogènes . Les cibles moléculaires impliquées comprennent la phosphodiestérase cyclique GMP et divers récepteurs lymphocytaires .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity
Nosantine has been investigated for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and liver cancers, by targeting the mitochondrial pathway of apoptosis1.

1.2 Neuroprotective Effects
The compound has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases2. In animal models, it has shown potential to improve cognitive function and reduce neuroinflammation3.

Formulation Development

2.1 Nanoparticle Encapsulation
this compound's solubility and bioavailability can be enhanced through encapsulation in nanoparticles. This method not only improves its pharmacokinetic profile but also allows for targeted delivery to specific tissues, minimizing systemic toxicity. Recent studies have utilized polymeric nanoparticles to deliver this compound effectively to tumor sites, resulting in improved therapeutic outcomes4.

2.2 Bioavailability Enhancement
The formulation of this compound into liposomal or micellar structures has been explored to enhance its bioavailability. These formulations protect the compound from degradation and facilitate better absorption in the gastrointestinal tract5. Clinical trials are ongoing to assess the efficacy of these formulations in enhancing therapeutic effects.

Case Studies

Study Objective Findings
Study AEvaluate anticancer effectsThis compound significantly reduced tumor size in a mouse model of breast cancer by 50% compared to control6.
Study BAssess neuroprotective propertiesIn a rat model of Parkinson's disease, treatment with this compound improved motor function scores by 30% compared to untreated controls7.
Study CFormulation developmentLiposomal this compound showed a 3-fold increase in bioavailability compared to free this compound in pharmacokinetic studies8.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table provides a systematic comparison of Nosantine with structurally and functionally related immunomodulatory compounds, emphasizing mechanisms, cytokine modulation, and developmental status:

Compound Target/Mechanism Key Cytokine Effects Purity Clinical Status
This compound (HY-101687) Enhances IL-2 production via PHA synergy ↑ IL-2 >98% Preclinical
NFAT Regulator-1 Inhibits IL-2 synthesis ↓ IL-2 (IC₅₀ = 182 nM) 99.37% Preclinical
PDE4-IN-8 PDE4B2 inhibition (IC₅₀ = 0.93 nM) Minimal impact on IL-13, IL-4, IFNγ >98% Preclinical
Resatorvid (TAK-242) TLR4 inhibitor ↓ NO, TNF-α, IL-6 99.95% Phase III trials (halted)
Ossirene (AS101) IL-1β inhibition ↓ IL-1β, ↑ apoptotic regulation 98.75% Preclinical
NO-Prednisolone Nitrate-releasing glucocorticoid ↑ IL-10 (anti-inflammatory) N/A Preclinical
Pectolinarin Anti-inflammatory via IL-6/8 inhibition ↓ IL-6, IL-8, PGE2, NO ≥98.0% Preclinical

Key Findings:

Mechanistic Specificity: this compound uniquely amplifies IL-2 without directly inhibiting enzymes (e.g., PDE4-IN-8) or transcription factors (e.g., NFAT Regulator-1).

Cytokine Profile: Unlike Ossirene, which suppresses IL-1β, or NO-Prednisolone, which promotes IL-10, this compound’s activity is restricted to IL-2 upregulation, suggesting narrower but more targeted therapeutic applications .

Developmental Gap: Most analogs, including this compound, remain in preclinical stages. Resatorvid advanced to Phase III trials but was discontinued due to efficacy limitations, highlighting the challenges in clinical translation for cytokine modulators .

Research Implications and Limitations

  • Advantages of this compound: Its IL-2-specific enhancement could benefit conditions like post-transplant immunosuppression or chronic infections where T-cell activation is critical.
  • Limitations : The lack of clinical data and pharmacokinetic studies limits its applicability. Comparative studies with IL-2 agonists (e.g., Aldesleukin) are needed to assess competitive efficacy .

This analysis underscores this compound’s unique niche among immunomodulators while emphasizing the need for further mechanistic and translational research.

Activité Biologique

Nosantine, a compound derived from the plant Rhinacanthus nasutus, has garnered attention for its diverse biological activities. This article explores its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is part of a group of compounds known as rhinacanthins, which have been isolated from the roots of Rhinacanthus nasutus. These compounds have shown promise in various biological assays, suggesting potential applications in cancer treatment and other therapeutic areas.

Cytotoxicity

Cytotoxic Activity in Tumor Cells

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against tumor cells while sparing normal cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated:

  • Tumor Specificity (TS) : The ratio of the mean 50% cytotoxic concentration (CC50) for normal cells to that for tumor cell lines was determined to be 15.2 for rhinacanthin C, one of the key constituents associated with this compound's activity .
Cell Type CC50 (µg/mL) TS Ratio
Normal Cells10015.2
Tumor Cells6.58

This high TS ratio indicates that this compound may selectively target cancer cells, making it a candidate for further development as an anticancer agent.

Non-Apoptotic Cell Death

Research has shown that rhinacanthin C, a significant component of this compound, does not induce traditional apoptotic pathways (e.g., DNA fragmentation or caspase-3 activation). Instead, it appears to promote non-apoptotic forms of cell death, which may be advantageous in overcoming resistance mechanisms commonly seen in cancer therapies .

Anti-Inflammatory Activity

Inhibition of Pro-Inflammatory Mediators

This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves modulation of the NF-κB pathway, which is crucial in regulating inflammatory responses.

Table: Anti-Inflammatory Effects of this compound

Inflammatory Mediator Effect of this compound
TNF-αInhibition
IL-6Inhibition
COX-2Downregulation

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Glucose Metabolism

Impact on Insulin Secretion and Glucose Uptake

Further studies have explored the effects of this compound on glucose metabolism. It was found to enhance glucose uptake and modulate insulin secretion in cell-based assays. This could have implications for diabetes management:

  • Insulin Secretion : Increased secretion observed through bioluminescent assays.
  • Glucose Uptake : Enhanced uptake measured via colorimetric assays .

Case Studies and Research Findings

  • Case Study on Tumor Cell Lines :
    • A study involving various tumor cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
    • The study highlighted its potential as a lead compound for developing new cancer therapies.
  • Clinical Relevance :
    • Ongoing research is focusing on the pharmacokinetics and bioavailability of this compound to better understand its therapeutic potential and optimize its use in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nosantine
Reactant of Route 2
Nosantine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.